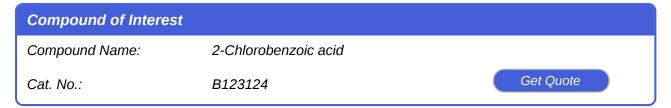


# Spectroscopic Profile of 2-Chlorobenzoic Acid: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chlorobenzoic acid**, a key intermediate in the synthesis of various pharmaceuticals, dyes, and fungicides. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for researchers in chemical synthesis and analysis.

# **Core Properties of 2-Chlorobenzoic Acid**

**2-Chlorobenzoic acid** is an organic compound with the chemical formula C<sub>7</sub>H<sub>5</sub>ClO<sub>2</sub>.[1] It presents as a white crystalline solid and is one of three isomeric chlorobenzoic acids.[1]

Property	Value
Chemical Formula	C7H5ClO2
Molar Mass	156.57 g/mol
Appearance	White solid
Melting Point	138-140 °C
Boiling Point	285 °C
CAS Number	118-91-2





# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR spectral data for **2-Chlorobenzoic acid**, providing insights into its proton and carbon environments.

#### <sup>1</sup>H NMR Spectral Data

The proton NMR spectrum of **2-Chlorobenzoic acid** exhibits distinct signals for the aromatic protons and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group.

Assignment	Chemical Shift (δ) in CDCl₃ (ppm)[1][2]	Chemical Shift (δ) in DMSO-d <sub>6</sub> (ppm) <b>[1]</b>	Multiplicity	Coupling Constant (J) (Hz)
H6	8.09	7.81	Doublet	7.44
H4	7.50	7.56	Multiplet	-
H5	7.40	7.55	Multiplet	-
Н3	7.31	7.45	Multiplet	-
СООН	-	13.43	Singlet	-

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.



Assignment	Chemical Shift (δ) in CDCl <sub>3</sub> (ppm)[2][3]	Chemical Shift (δ) in D <sub>2</sub> O (ppm)[4]
C=O	171.09	178.73
C2	134.83	141.81
C4	133.65	132.16
C6	132.54	132.31
C1	131.56	129.91
C5	128.46	131.31
C3	126.75	129.68

# Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Chlorobenzoic acid** shows characteristic absorption bands for the carboxylic acid group and the chlorinated aromatic ring.

Wavenumber (cm <sup>-1</sup> )	Assignment	Intensity
3300-2500	O-H stretch (Carboxylic acid dimer)	Broad
1668	C=O stretch (Carboxylic acid) [5]	Very Strong
1600-1450	C=C stretch (Aromatic ring)	Medium-Strong
1320-1210	C-O stretch (Carboxylic acid)	Strong
1440-1395 & 950-910	O-H bend (Carboxylic acid)	Medium
~750	C-Cl stretch	Strong

# **Mass Spectrometry (MS)**



Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. The electron ionization (EI) mass spectrum of **2-Chlorobenzoic acid** is presented below.

m/z	Relative Intensity (%)	Assignment
158	23.0	[M+2] <sup>+</sup> (presence of <sup>37</sup> Cl isotope)
156	70.8	[M] <sup>+</sup> (Molecular ion, presence of <sup>35</sup> Cl isotope)
141	31.9	[M-OH]+
139	100.0	[M-OH]+ (with 35Cl)
113	11.9	[M-COOH]+
111	36.6	[M-COOH]+ (with 35Cl)
75	25.9	[C <sub>6</sub> H <sub>3</sub> ]+

## **Experimental Protocols**

The following are generalized protocols for the acquisition of the spectroscopic data presented.

# NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

- Sample Preparation: Approximately 5-10 mg of 2-Chlorobenzoic acid is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.[6]
   Tetramethylsilane (TMS) is typically used as an internal standard.[2][7]
- Instrumentation: Spectra are recorded on a spectrometer, for instance, a Bruker Avance-400 instrument operating at 400 MHz for <sup>1</sup>H and 100 MHz for <sup>13</sup>C nuclei.[2]
- Acquisition Parameters (¹H NMR): A standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.
- Acquisition Parameters (¹³C NMR): A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is



typically required compared to <sup>1</sup>H NMR due to the lower natural abundance of the <sup>13</sup>C isotope.

#### Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of finely ground 2-Chlorobenzoic acid is mixed with about 100-200 mg of dry, IR-grade potassium bromide (KBr).[8] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[8]
- Instrumentation: The KBr pellet is placed in the sample holder of an FTIR spectrometer, such as a Bruker IFS 85.[9]
- Data Acquisition: A background spectrum of a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences. The spectrum is typically recorded in the range of 4000-400 cm<sup>-1</sup>.

### **Mass Spectrometry (Electron Ionization)**

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in the ion source.
- Ionization: In the electron ionization (EI) source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: An ion detector records the abundance of each ion, generating the mass spectrum.

# **Spectroscopic Analysis Workflow**

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like **2-Chlorobenzoic acid**.



## Sample Preparation 2-Chlorobenzoic Acid Spectroscopic Techniques NMR Spectroscopy IR Spectroscopy (1H & 13C) Acquire Spectra Acquire Spectrum Acquire Spectrum Data Analysis & Interpretation Chemical Shifts Characteristic Frequencies Molecular Ion Peak **Coupling Constants** Functional Group Identification Fragmentation Pattern Integration Structure Elucidation Confirm Structure of 2-Chlorobenzoic Acid

#### Workflow for Spectroscopic Analysis of 2-Chlorobenzoic Acid

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Caption: Logical workflow for the spectroscopic analysis of **2-Chlorobenzoic acid**.

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